molecular formula C15H13ClFN3O3 B3011957 N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide CAS No. 882080-00-4

N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide

Cat. No.: B3011957
CAS No.: 882080-00-4
M. Wt: 337.74
InChI Key: ZBEOWQKXSNABAO-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide is a synthetic organic compound characterized by the presence of chloro, nitro, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzene to form 4-chloro-3-nitrobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with 4-fluorobenzylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[(4-fluorophenyl)methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O3/c16-13-6-5-12(7-14(13)20(22)23)19-15(21)9-18-8-10-1-3-11(17)4-2-10/h1-7,18H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEOWQKXSNABAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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